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Compound of Interest

Compound Name: (3α,5β,6β,7α)-BAR501

Cat. No.: B15603030 Get Quote

(3α,5β,6β,7α)-BAR501 is a potent and selective synthetic agonist for the G protein-coupled

bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] This compound has garnered

significant interest within the scientific community for its diverse physiological effects and

therapeutic potential in a range of metabolic and inflammatory diseases. Unlike natural bile

acids, BAR501 is specifically designed to activate GPBAR1 without stimulating the farnesoid X

receptor (FXR), another key bile acid receptor, thus offering a more targeted pharmacological

intervention.[4]

Core Function and Mechanism of Action
The primary function of BAR501 is to bind to and activate GPBAR1, a cell surface receptor

expressed in various tissues, including the liver, intestine, macrophages, and sinusoidal

endothelial cells.[5][6] Upon activation, GPBAR1 initiates a cascade of intracellular signaling

events, primarily through the Gαs subunit of its associated G protein. This leads to the

activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic

adenosine monophosphate (cAMP).[4][6]

This elevation in cAMP triggers the activation of Protein Kinase A (PKA) and Exchange protein

directly activated by cAMP (EPAC).[4] These downstream effectors then modulate the activity

of various transcription factors and signaling proteins, including the cAMP response element-

binding protein (CREB), extracellular signal-regulated kinase 1/2 (ERK1/2), and protein kinase

B (Akt).[4][7] Through these pathways, BAR501 influences a wide array of cellular processes,

from energy metabolism and inflammation to vasodilation and cell survival.
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Key Physiological and Therapeutic Effects
BAR501 has demonstrated a broad spectrum of activities in preclinical studies, highlighting its

potential for treating complex multifactorial diseases.

Metabolic Regulation
In the context of metabolism, BAR501 has been shown to improve energy homeostasis. Its

activation of GPBAR1 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1

(GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1][4]

Studies in animal models have shown that BAR501 can increase energy expenditure and

induce the "browning" of white adipose tissue, a process that dissipates energy as heat.[8]

Anti-inflammatory Properties
A significant aspect of BAR501's function is its potent anti-inflammatory activity. By activating

GPBAR1 on macrophages, it promotes a shift from the pro-inflammatory M1 phenotype to the

anti-inflammatory M2 phenotype. This has been observed to reduce inflammation in models of

colitis and autoimmune hepatitis.[9] In liver diseases such as primary sclerosing cholangitis

(PSC), BAR501 has been shown to reverse the pro-inflammatory phenotype of cholangiocytes.

[5][10]

Vascular Effects and Portal Hypertension
In the liver, BAR501 exerts significant vascular effects. It has been shown to reduce portal

pressure in models of cirrhosis and portal hypertension.[1] This vasodilatory effect is mediated

by the activation of endothelial nitric oxide synthase (eNOS) and the increased production of

hydrogen sulfide (H2S) via the enzyme cystathionine-γ-lyase (CSE) in liver sinusoidal

endothelial cells.[6][7]
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Parameter Value Cell/Animal Model Reference

GPBAR1 Activation

(EC50)
1 μM HEK293 cells [1][2]

GLP-1 mRNA

Expression
2.5-fold increase

GLUTAg cells (10 μM

BAR501)
[1][4]

Portal Pressure

Reduction
Significant reduction Rats (15 mg/kg) [1]

AST Plasma Levels Reduction
CCl4-treated mice (15

mg/kg)
[1]

Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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